![molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5](/img/structure/B1325009.png)
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C16H25FN2Si . It is a part of a collection of unique chemicals provided for early discovery researchers .
Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is 292.47 . It is a solid at room temperature . Further physical and chemical properties are not provided in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds, such as 4-fluoro-1H-pyrrolo[2,3-b]pyridine, has been explored through various methods, including the Balz-Schiemann reaction and lithium-halogen exchange, indicating the versatility and adaptability of this class of compounds in chemical synthesis (Thibault et al., 2003).
- A practical synthesis approach for a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, has been developed. This process involves regioselective chlorination and coupling of building blocks, highlighting the compound's significance in pharmaceutical synthesis (Wang et al., 2006).
Pharmacological and Biological Applications
- The compound and its derivatives have been studied as potential c-Met kinase inhibitors, an important target in cancer research, demonstrating their utility in the development of anticancer drugs (Caballero et al., 2011).
- In another study, the compound was explored for its activity in dual 5-HT6/5-HT2A receptor ligands with potential pro-cognitive properties, suggesting its use in developing treatments for cognitive impairments and mental health disorders (Staroń et al., 2019).
- A fluoro derivative, specifically targeting DYRK1A kinase, showed promise in treating cognitive deficiencies observed in Down syndrome, indicating the compound's potential in neurological disorder therapeutics (Neumann et al., 2018).
Imaging and Diagnostic Applications
- Derivatives of the compound have been used in PET imaging studies, like [18 F]MK-6240, for in vivo imaging of neurofibrillary tangles, providing valuable tools in neurodegenerative disease research (Hopewell et al., 2019).
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is close to a certain target, and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position to form a hydrogen bond .
Result of Action
It is suggested that the compound may have an impact on the migration and invasion abilities of certain cells .
Safety and Hazards
properties
IUPAC Name |
(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZAKHBSRBYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640115 | |
| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
868387-37-5 | |
| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


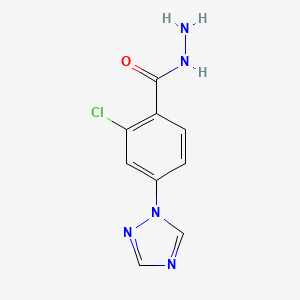
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)
![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)
![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)
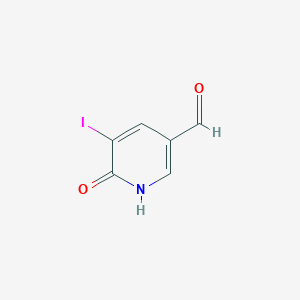
![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)
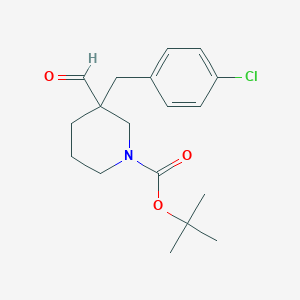
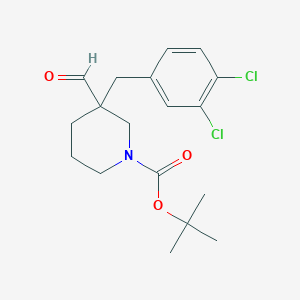
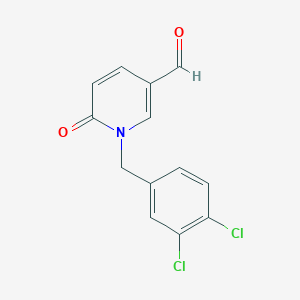
![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)